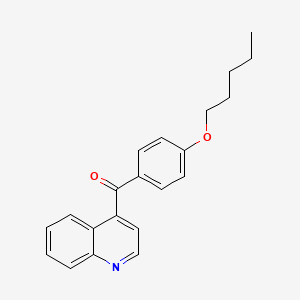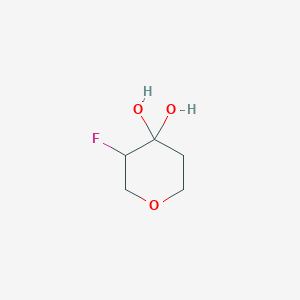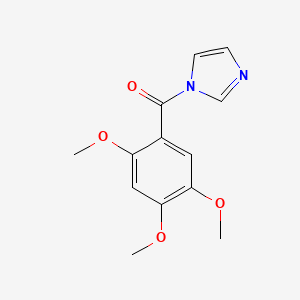
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Descripción general
Descripción
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S. It is a halogenated aromatic sulfonyl chloride, known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination and fluorination of a suitable aromatic precursor. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the sulfonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoromethyl) on the aromatic ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl fluoride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiourea are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typical.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups on the aromatic ring enhances the compound’s electrophilicity, making it a potent reagent in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the combination of its halogen substituents and the trifluoromethyl group, which impart distinct electronic and steric properties These features enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of organic compounds
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXQEGTYVLEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


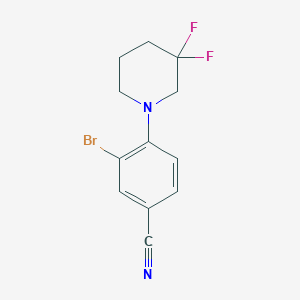
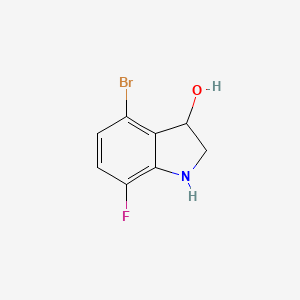
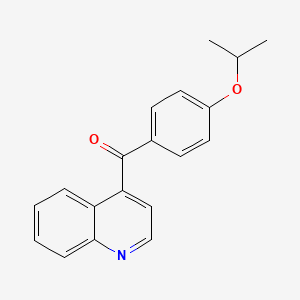
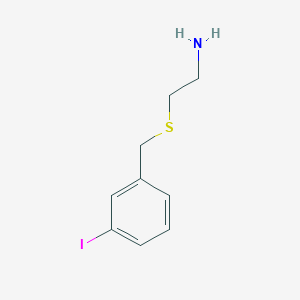
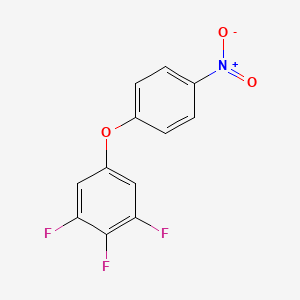
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)



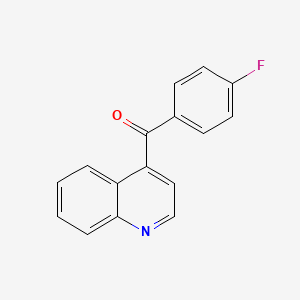
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
